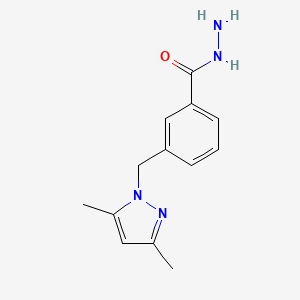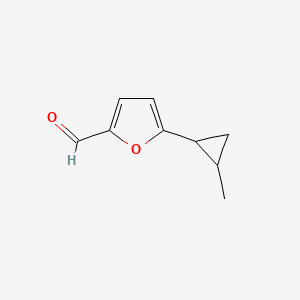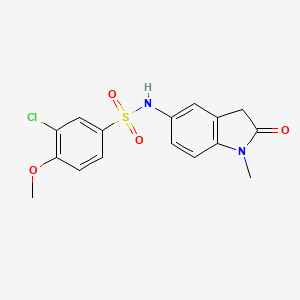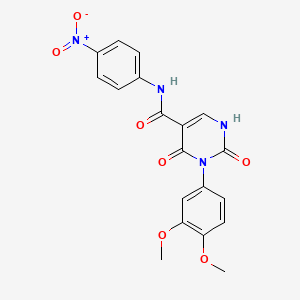![molecular formula C22H21N5O3 B2941389 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872628-12-1](/img/no-structure.png)
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Structural Analysis
The compound’s intricate molecular structure makes it a candidate for crystallographic studies to understand the stereochemistry and conformational dynamics. The crystal structure analysis can provide insights into the intermolecular interactions and the stability of the compound under various conditions .
Organic Synthesis Intermediate
This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its purine backbone is particularly useful in constructing nucleoside analogs, which are significant in pharmaceutical research and development .
Pharmacological Research
Due to its structural similarity to naturally occurring purines, this compound could be used in pharmacological research to develop new drugs. It might interact with purine receptors or influence purine metabolism, which is crucial in various cellular processes .
Material Science
The compound’s unique structure could be utilized in material science, particularly in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs), due to its potential electron-accepting properties .
Catalysis
In the field of catalysis, this compound could be explored as a ligand for transition metal catalysts. Its ability to coordinate with metals could lead to the development of new catalytic systems for organic transformations .
Sensor Development
The electronic properties of the compound suggest potential applications in sensor technology. It could be used to develop sensors for detecting environmental pollutants or biological markers .
Nanotechnology
The compound’s molecular framework could be employed in nanotechnology, particularly in the design and synthesis of molecular machines or as building blocks for nanoscale structures .
Biochemical Research
Given its purine-like structure, the compound could be used in biochemical research to study purine-related metabolic pathways or to develop assays for enzymes involved in purine synthesis and degradation .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves the condensation of 2-methoxybenzaldehyde with 1-methylimidazol-4-amine to form 1-methyl-2-(2-methoxyphenyl)imidazole. This intermediate is then reacted with 2,6-dichloropurine in the presence of a base to form 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine. Finally, the resulting compound is oxidized to form 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione.", "Starting Materials": [ "2-methoxybenzaldehyde", "1-methylimidazol-4-amine", "2,6-dichloropurine", "base", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 1-methylimidazol-4-amine in the presence of a base to form 1-methyl-2-(2-methoxyphenyl)imidazole.", "Step 2: Reaction of 1-methyl-2-(2-methoxyphenyl)imidazole with 2,6-dichloropurine in the presence of a base to form 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine.", "Step 3: Oxidation of 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine to form 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione using an oxidizing agent." ] } | |
CAS RN |
872628-12-1 |
Product Name |
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione |
Molecular Formula |
C22H21N5O3 |
Molecular Weight |
403.442 |
IUPAC Name |
2-benzyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H21N5O3/c1-24-19-18(20(28)27(22(24)29)14-15-8-4-3-5-9-15)26-13-12-25(21(26)23-19)16-10-6-7-11-17(16)30-2/h3-11H,12-14H2,1-2H3 |
InChI Key |
ZGYANYWNOKXNIY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=CC=C5OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2941308.png)
![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941312.png)


![4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2941319.png)
![Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2941320.png)

![3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B2941323.png)
![2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2941324.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2941328.png)
![2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941329.png)